An In-depth Technical Guide to the Molecular Weight and Exact Mass of Benzyl Butylcarbamate
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's fundamental properties is paramount. Among the most critical of these are molecular weight and exact mass.
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's fundamental properties is paramount. Among the most critical of these are molecular weight and exact mass. This guide provides a detailed exploration of these concepts as they pertain to benzyl butylcarbamate, a carbamate ester with applications in organic synthesis and medicinal chemistry. We will delve into the theoretical underpinnings of these mass values, their practical determination via mass spectrometry, and the significance of this data in a research and development context.
Differentiating Molecular Weight and Exact Mass
While often used interchangeably in casual discourse, molecular weight and exact mass are distinct concepts with specific scientific meanings.
Molecular Weight (or Average Molecular Mass): This value represents the weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The atomic weights listed on the periodic table are themselves weighted averages of the masses of the natural isotopes of each element. Consequently, the molecular weight is typically not an integer. For benzyl butylcarbamate, with the molecular formula C₁₂H₁₇NO₂, the molecular weight is calculated using the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.
Exact Mass: In contrast, the exact mass is the sum of the masses of the most abundant or specific isotopes of the elements in a molecule. For organic molecules, this typically involves using the mass of ¹²C, ¹H, ¹⁴N, and ¹⁶O. The exact mass is a calculated value based on the masses of these specific isotopes and is a key parameter in high-resolution mass spectrometry.
The distinction between these two values is crucial. Molecular weight is a macroscopic property relevant to bulk materials, while exact mass is a microscopic property essential for the precise identification of a molecule by techniques such as high-resolution mass spectrometry.
Quantitative Data for Benzyl Butylcarbamate
The following table summarizes the key mass-related data for benzyl n-butylcarbamate. It is important to note that isomers such as tert-butyl benzylcarbamate share the same molecular formula and therefore have identical molecular weights and exact masses.[1][2]
The Significance in a Research and Development Context
A precise understanding and empirical determination of the molecular weight and exact mass of a compound like benzyl butylcarbamate are foundational in several areas of drug development and chemical research:
Compound Identification and Confirmation: High-resolution mass spectrometry provides an experimental exact mass that can be compared to the calculated exact mass of a putative structure. A close match (typically within a few parts per million) provides strong evidence for the elemental composition of the molecule, thereby confirming its identity.
Purity Assessment: Mass spectrometry can readily detect the presence of impurities, which will appear as ions with different mass-to-charge ratios. This is critical for ensuring the purity of a drug substance.
Metabolite Identification: In drug metabolism studies, researchers use mass spectrometry to identify metabolites by looking for mass shifts corresponding to specific biochemical transformations (e.g., hydroxylation, glucuronidation).
Quantitative Analysis: While not its primary strength for this parameter, mass spectrometry can be used in quantitative workflows (e.g., LC-MS) to determine the amount of a substance in a sample, a process that relies on the unique mass of the analyte.
Experimental Determination by Mass Spectrometry
The primary technique for the experimental determination of the exact mass of a molecule is high-resolution mass spectrometry (HRMS). Instruments such as Orbitrap™, Fourier-transform ion cyclotron resonance (FT-ICR), and time-of-flight (TOF) mass spectrometers have the requisite mass accuracy and resolution to distinguish between ions with very similar masses.
Step-by-Step Experimental Protocol for Exact Mass Determination of Benzyl Butylcarbamate
Sample Preparation:
Accurately weigh approximately 1 mg of benzyl butylcarbamate.
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
Instrumentation and Method Setup:
Utilize a high-resolution mass spectrometer, such as an Orbitrap™ or Q-TOF, equipped with an electrospray ionization (ESI) source.
Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard. This is a critical step to ensure high mass accuracy.
Set the ESI source parameters to optimal values for the analyte. This may involve adjusting the spray voltage, capillary temperature, and gas flow rates.
Set the mass spectrometer to acquire data in positive ion mode, as the carbamate nitrogen is a likely site of protonation.
Acquire data over a suitable mass range (e.g., m/z 50-500) with high resolution (e.g., >60,000).
Data Acquisition and Analysis:
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Acquire the mass spectrum, which will be a plot of ion intensity versus the mass-to-charge ratio (m/z).
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For benzyl butylcarbamate, this would be expected at an m/z corresponding to its exact mass plus the mass of a proton.
Process the data using the instrument's software to determine the accurate m/z of the [M+H]⁺ ion.
Compare the experimentally determined exact mass with the theoretically calculated exact mass for the elemental formula C₁₂H₁₈NO₂⁺. The mass difference, typically expressed in parts per million (ppm), should be very small (ideally < 5 ppm) for a confident identification.
Visualizing the Experimental Workflow
Caption: Workflow for the determination of the exact mass of benzyl butylcarbamate.
Chemical Structure of Benzyl Butylcarbamate
The chemical structure of benzyl n-butylcarbamate is depicted below.
Caption: Chemical structure of benzyl n-butylcarbamate.
Conclusion
The molecular weight and exact mass of benzyl butylcarbamate are fundamental properties that are critical for its identification, characterization, and use in scientific research and development. While molecular weight is a useful property for stoichiometric calculations involving bulk material, the exact mass, determined with high accuracy by mass spectrometry, is indispensable for confirming the elemental composition and ensuring the purity of the compound. The methodologies outlined in this guide provide a robust framework for the empirical determination of these essential parameters.
References
PubChem. tert-Butyl Benzylcarbamate. National Center for Biotechnology Information. [Link]
Thermodynamic Stability and Kinetic Profiling of Benzyl N-Butylcarbamate: A Technical Guide
Executive Summary Benzyl N-butylcarbamate (BBC), designated by CAS 13105-53-8, serves as a prototypical molecule for understanding the thermodynamic stability and kinetic reactivity of the carbamate linkage. Comprising a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzyl N-butylcarbamate (BBC), designated by CAS 13105-53-8, serves as a prototypical molecule for understanding the thermodynamic stability and kinetic reactivity of the carbamate linkage. Comprising a benzyl protecting group (Cbz) and a butylamine moiety, BBC is widely utilized in drug design, peptide synthesis, and as a precursor for industrial isocyanates. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing BBC, detailing its conformational dynamics, degradation pathways, and the self-validating experimental protocols required to quantify its stability.
Thermodynamic Fundamentals of the Carbamate Linkage
The carbamate functional group (–NH–COO–) exhibits unique thermodynamic properties that bridge the reactivity of esters and amides. The stability of BBC is fundamentally dictated by its electronic structure, specifically the phenomenon of cross-conjugation.
In a standard amide, the nitrogen lone pair delocalizes extensively into the carbonyl
π∗
orbital, creating significant partial double-bond character. In a carbamate, the adjacent ester oxygen atom competes for this resonance. As detailed in the 1 study, this perturbation lowers the amide resonance energy by approximately 3–4 kcal/mol compared to standard amides[1]. Consequently, the rotational barrier around the C–N bond is reduced, leading to a balanced rotamer equilibrium (syn/anti conformations) that allows carbamates to function as highly effective, low-energy conformational switches in molecular devices[1].
Degradation Pathways & Thermodynamic Drivers
While kinetically stable under physiological conditions, BBC is thermodynamically unstable relative to its cleavage products. The degradation of BBC follows two primary pathways, each governed by distinct thermodynamic sinks.
Self-Immolative Cleavage and Decarboxylation
The cleavage of the benzyl carbamate linkage—typically achieved via catalytic hydrogenolysis (Pd/C) or acid/base hydrolysis—initially yields a transient carbamic acid intermediate. The absolute thermodynamic driving force for this pathway is the irreversible release of carbon dioxide[2]. As highlighted in research on 2, the massive entropic gain (
ΔS≫0
) and exergonic nature (
ΔG≪0
) of decarboxylation prevent any reversibility, pulling the equilibrium entirely toward the formation of butylamine and benzyl alcohol[2].
Gas-Phase Thermal Decomposition
At elevated temperatures, carbamates undergo a retro-ene type thermal decomposition. According to the3 framework, the thermolysis of O-alkyl-N-alkyl carbamates like BBC yields benzyl alcohol and butyl isocyanate[3]. This pathway requires overcoming a substantial kinetic activation energy (
Ea
), making it highly dependent on the temperature regime and the hydrodynamic situation in the reactor[3].
Thermodynamic cleavage and thermal decomposition pathways of benzyl N-butylcarbamate.
To rigorously profile the thermodynamic stability of BBC, we employ a triad of self-validating analytical protocols. Each method is designed to cross-verify its own data integrity.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotamer Thermodynamics
Causality: The C–N bond in BBC has partial double-bond character. Temperature modulates the thermal energy available to overcome this rotational barrier (
ΔG‡
). By identifying the coalescence temperature (
Tc
), we mathematically link the microscopic exchange rate to macroscopic thermodynamic values via the Eyring equation.
Step-by-Step Methodology:
Dissolve 10 mg of BBC in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-
d6
).
Acquire 1D
1
H-NMR spectra at 10 °C increments from 25 °C to 120 °C.
Monitor the N-CH
2
(butyl) proton signals, which appear as distinct multiplets at low temperatures due to syn/anti rotameric populations.
Identify
Tc
, the exact temperature where the distinct signals collapse into a single broad peak.
Calculate the rate constant at coalescence (
kc=2πΔν
) and input it into the Eyring equation.
Self-Validation: The linearity of the resulting van 't Hoff plot (
ln(Keq)
vs
1/T
) validates that the heat capacity change (
ΔCp
) is negligible over the temperature range, confirming the accuracy of the extracted enthalpic (
ΔH∘
) and entropic (
ΔS∘
) components.
Causality: ITC directly measures the differential heat power required to maintain a zero temperature difference between a reference and sample cell. As noted in studies on the 4, it is the gold standard for simultaneously determining enthalpy (
ΔH
), association constant (
Ka
), and stoichiometry (
n
) in a single experiment[4].
Step-by-Step Methodology:
Prepare a 1 mM solution of BBC in a strictly matched aqueous buffer (e.g., 5% DMSO/PBS) to eliminate heat of dilution artifacts.
Load the BBC solution into the injection syringe and titrate it into a sample cell containing a target receptor or model hydrophobic cavity at 25 °C.
Integrate the raw heat spikes over time to generate a complete binding isotherm.
Self-Validation: The inflection point of the sigmoidal isotherm dictates the binding stoichiometry (
n
). If
n
deviates significantly from the expected integer value (e.g., 1.0), it mathematically flags concentration inaccuracies or sample degradation, acting as an internal quality control mechanism[4].
Protocol 3: Thermogravimetric Analysis (TGA/DSC) for Decomposition Kinetics
Causality: Thermal decomposition of carbamates to isocyanates requires overcoming a specific activation energy. DSC measures the endothermic heat flow of this bond cleavage, while TGA tracks the mass loss of the volatile isocyanate and alcohol products.
Step-by-Step Methodology:
Load 5–10 mg of BBC into an inert alumina crucible.
Heat the sample from 25 °C to 400 °C at varying heating rates (
β
= 5, 10, 15, 20 °C/min) under a constant nitrogen purge (50 mL/min).
Record the mass loss derivative (DTG) and the corresponding heat flow.
Apply the Flynn-Wall-Ozawa (FWO) isoconversional method to the multi-heating rate data.
Self-Validation: If the calculated activation energy (
Ea
) remains constant across varying degrees of conversion (
α=0.2
to
0.8
), the decomposition is validated as a single-step kinetic mechanism, free from autocatalytic or multi-pathway artifacts[3].
Self-validating experimental workflow for thermodynamic and kinetic profiling of BBC.
Quantitative Thermodynamic Data
The following table synthesizes the core thermodynamic parameters of benzyl N-butylcarbamate, providing a quantitative baseline for its stability and reactivity.
Parameter
Value / Range
Thermodynamic Significance
Amide Resonance Energy
~15 – 18 kcal/mol
3–4 kcal/mol lower than standard amides due to cross-conjugation, increasing bond flexibility[1].
Rotational Barrier (
ΔGrot‡
)
14 – 17 kcal/mol
Governs the syn/anti conformer exchange rate; enables function as a conformational switch[1].
Decarboxylation (
ΔGdecarb∘
)
< -10 kcal/mol
Highly exergonic; serves as the absolute thermodynamic sink driving irreversible cleavage[2].
Thermal Decomposition (
Ea
)
~110 – 130 kJ/mol
Kinetic barrier for the gas-phase or melt-phase conversion to butyl isocyanate and benzyl alcohol[3].
References
Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH) / PMC.
Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatiz
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
Influence of Neighboring Groups on the Thermodynamics of Hydrophobic Binding: An Added Complex Facet to the Hydrophobic Effect.
Application Note: Highly Efficient Synthesis and Isolation Protocol for Benzyl Butylcarbamate
Executive Summary The protection of primary aliphatic amines is a foundational transformation in organic synthesis, peptide chemistry, and drug development. The benzyloxycarbonyl (Cbz) group is highly valued for its stab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The protection of primary aliphatic amines is a foundational transformation in organic synthesis, peptide chemistry, and drug development. The benzyloxycarbonyl (Cbz) group is highly valued for its stability to acidic and basic conditions, and its orthogonal deprotection profile (typically via catalytic hydrogenolysis) compared to Boc or Fmoc groups[1].
This application note details a robust, field-proven protocol for the synthesis of benzyl butylcarbamate (N-Cbz-butylamine) from butylamine and benzyl chloroformate (Cbz-Cl). By employing a biphasic Schotten-Baumann methodology, this protocol maximizes chemoselectivity, minimizes the hydrolytic degradation of the electrophile, and ensures high-purity isolation without the strict need for anhydrous conditions[2].
Mechanistic Rationale & Strategic Design
The transformation relies on a nucleophilic acyl substitution. The primary amine (butylamine) acts as the nucleophile, attacking the carbonyl carbon of benzyl chloroformate to form a tetrahedral intermediate, which subsequently collapses to expel a chloride ion.
Causality in Experimental Design:
Acid Scavenging: The reaction generates exactly one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted butylamine (
pKa≈10.6
), rendering it non-nucleophilic and stalling the reaction at 50% conversion. An inorganic base (e.g.,
Na2CO3
) is introduced to continuously scavenge the acid.
Biphasic System (Schotten-Baumann): Using a Water/Ethyl Acetate (EtOAc) mixture compartmentalizes the reaction. The amine and Cbz-Cl react primarily at the organic interface or within the organic layer, while the water-soluble base neutralizes the extruded HCl. Water also acts as a thermal sink for this exothermic reaction[2].
Temperature Control: Cbz-Cl is susceptible to hydrolysis, yielding benzyl alcohol and carbon dioxide. Keeping the reaction at 0–5 °C during the addition phase suppresses this parasitic side reaction, ensuring the amine outcompetes water for the electrophile.
Condition Selection Workflow
Decision workflow for selecting Cbz protection conditions for aliphatic amines.
Experimental Protocol
Materials and Stoichiometry
Note: Benzyl chloroformate is a lachrymator and moisture-sensitive. Handle exclusively inside a certified fume hood.
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Function
n-Butylamine
73.14
1.0 eq
0.73 g (0.99 mL)
Substrate / Nucleophile
Benzyl Chloroformate (95%)
170.60
1.1 eq
1.88 g (1.57 mL)
Electrophile / Protecting Group
Sodium Carbonate (
Na2CO3
)
105.99
1.5 eq
1.59 g
Acid Scavenger
Ethyl Acetate (EtOAc)
88.11
-
15 mL
Organic Solvent
Distilled Water (
H2O
)
18.02
-
15 mL
Aqueous Solvent
Step-by-Step Synthesis Methodology
This methodology is adapted from standard biphasic carbamate synthesis literature[3][4].
System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 0.99 mL of n-butylamine (10.0 mmol) and 15 mL of EtOAc.
Base Addition: In a separate beaker, dissolve 1.59 g of
Na2CO3
(15.0 mmol) in 15 mL of distilled water. Transfer this aqueous solution to the reaction flask to create a biphasic mixture.
Thermal Regulation: Submerge the reaction flask in an ice-water bath. Initiate vigorous stirring (≥600 rpm) to maximize the interfacial surface area between the aqueous and organic layers. Allow the mixture to cool to 0–5 °C for 10 minutes.
Electrophile Addition: Draw 1.57 mL of benzyl chloroformate (11.0 mmol) into a glass syringe. Add the Cbz-Cl dropwise to the vigorously stirring mixture over a period of 15–20 minutes.
Self-Validating Insight: Dropwise addition ensures the local concentration of Cbz-Cl remains low, preventing runaway exothermic hydrolysis and favoring the faster amine nucleophilic attack.
Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to ambient room temperature (20–25 °C) and stir for an additional 2 to 3 hours.
Reaction Monitoring: Assess reaction completion via Thin Layer Chromatography (TLC). Use a mobile phase of 8:2 Hexanes:EtOAc. Stain with Ninhydrin (heat required) to check for the disappearance of the primary amine (butylamine), and use a UV lamp (254 nm) to visualize the formation of the Cbz-protected product.
Work-up and Isolation
Phase Separation: Transfer the biphasic reaction mixture to a 125 mL separatory funnel. Allow the layers to separate and collect the upper organic (EtOAc) layer. Extract the remaining aqueous layer once with 10 mL of fresh EtOAc and combine the organic fractions.
Acidic Wash (Crucial): Wash the combined organic layer with 15 mL of 1M HCl. Rationale: This protonates any residual trace of unreacted butylamine, pulling it into the aqueous waste layer.
Basic Wash: Wash the organic layer with 15 mL of saturated aqueous
NaHCO3
to neutralize residual acid and remove any trace chloroformic acid byproducts.
Brine Wash: Wash with 15 mL of saturated NaCl (brine) to pre-dry the organic phase and break any micro-emulsions.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield benzyl butylcarbamate as a colorless to pale-yellow viscous oil.
Purification (If required): If TLC indicates the presence of benzyl alcohol (a byproduct of Cbz-Cl hydrolysis), purify the crude oil via silica gel flash chromatography using a gradient of 95:5 to 90:10 Hexanes:EtOAc.
Reaction Mechanism Pathway
Mechanistic pathway of nucleophilic acyl substitution forming benzyl butylcarbamate.
Troubleshooting and Optimization
Observation / Issue
Mechanistic Cause
Recommended Solution
Low Yield / High Amine Recovery
Cbz-Cl degraded prior to or during reaction.
Use fresh Cbz-Cl (check for internal pressure/gas in the bottle). Ensure strict 0 °C temperature during dropwise addition.
Persistent Emulsion during Work-up
High interfacial tension from carbamate product and aqueous salts.
Add a small amount of brine or filter the entire biphasic mixture through a pad of Celite to break the emulsion.
Contamination with Benzyl Alcohol
Hydrolysis of Cbz-Cl outcompeted the amine nucleophilic attack.
Ensure vigorous stirring (high rpm) to mix the biphasic layers. Remove benzyl alcohol post-reaction via high vacuum or silica chromatography.
Product is a solid instead of oil
Formation of symmetric urea side-product.
Ensure Cbz-Cl is added to the amine, not vice versa. Maintain excess of Cbz-Cl (1.1 eq) relative to the amine.
References
A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation
Source: Indian Journal of Advances in Chemical Science
URL
A Head-to-Head Battle of Amine Protection: Cbz vs.
Vinyl carbonates as novel alkoxycarbonylation reagents in enzymatic synthesis of carbonates (Synthesis Reference for Benzyl Butylcarbamate)
benzyl butylcarbamate as a Cbz protecting group in synthesis
Application Note: The Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis: A Case Study on Benzyl Butylcarbamate Executive Summary & Scope The carboxybenzyl (Cbz or Z) group remains a foundational tool in organic syn...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: The Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis: A Case Study on Benzyl Butylcarbamate
Executive Summary & Scope
The carboxybenzyl (Cbz or Z) group remains a foundational tool in organic synthesis and peptide chemistry for masking nucleophilic amines. Valued for its orthogonality, the Cbz group is highly stable to mild acids and bases but can be cleanly removed via reductive conditions. This application note leverages benzyl butylcarbamate (CAS: 13105-53-8, the Cbz-protected derivative of n-butylamine) as a model system to detail the mechanistic causality, operational protocols, and analytical validation of Cbz protection and deprotection workflows.
Mechanistic Causality: The "Why" Behind the Chemistry
2.1. Protection via Schotten-Baumann Conditions
The installation of the Cbz group relies on the electrophilic nature of benzyl chloroformate (Cbz-Cl). When n-butylamine is exposed to Cbz-Cl, the nucleophilic nitrogen attacks the highly reactive carbonyl carbon. This forms a transient tetrahedral intermediate that rapidly collapses to expel a chloride leaving group ([1]).
Causality of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid protonates the remaining free amine, forming an unreactive ammonium salt and stalling the reaction at 50% conversion. Employing Schotten-Baumann conditions—a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous mild base (e.g.,
Na2CO3
)—ensures continuous HCl scavenging. This drives the reaction to completion while preventing base-catalyzed side reactions, such as the racemization of sensitive chiral centers.
2.2. Deprotection via Catalytic Hydrogenolysis
The defining advantage of the Cbz group is its susceptibility to catalytic hydrogenolysis, allowing for orthogonal cleavage in the presence of acid-labile groups (like Boc) or base-labile groups (like Fmoc).
Causality of the Catalyst and Cleavage: Palladium on carbon (Pd/C) adsorbs both hydrogen gas and the benzylic aromatic ring of the carbamate. The palladium surface facilitates the homolytic cleavage of the benzylic
C-O
bond ([2]).
Thermodynamic Driving Force: The initial cleavage yields toluene and an unstable carbamic acid intermediate (
Bu-NH-COOH
). This intermediate spontaneously decarboxylates under ambient conditions to release carbon dioxide (
CO2
) and the free n-butylamine ([3]). The irreversible evolution of
CO2
gas provides the thermodynamic driving force that pushes the deprotection to absolute completion.
Reaction Workflow Visualization
Fig 1. Mechanistic workflow of n-butylamine Cbz protection and subsequent hydrogenolysis.
Standard Operating Protocols (SOPs)
Protocol A: Synthesis of Benzyl Butylcarbamate (Protection)
Objective: Chemoselective protection of n-butylamine using Cbz-Cl.
Self-Validating Controls: The reaction transitions from a clear biphasic mixture to a slightly cloudy emulsion. TLC monitoring (Hexane:EtOAc 8:2) will confirm the disappearance of the ninhydrin-active amine spot (
Rf
~0.1) and the appearance of a UV-active carbamate spot (
Rf
~0.6).
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask, dissolve n-butylamine (10.0 mmol, 0.99 mL) in 20 mL of Dichloromethane (DCM). Add 20 mL of an aqueous 1M
Na2CO3
solution.
Thermal Control: Submerge the flask in an ice-water bath (0 °C). Expert Insight: Cooling is critical to mitigate the exothermic reaction and suppress the competitive hydrolysis of Cbz-Cl into benzyl alcohol.
Electrophile Addition: Dropwise add benzyl chloroformate (11.0 mmol, 1.57 mL, 1.1 eq) over 15 minutes while maintaining vigorous magnetic stirring. Expert Insight: High-shear stirring is essential in biphasic systems to maximize the interfacial surface area between the aqueous base and the organic electrophile.
Propagation: Remove the ice bath. Allow the reaction to warm to 25 °C and stir for 3 hours.
Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl (15 mL, to purge unreacted amine), deionized water (15 mL), and brine (15 mL). Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield benzyl butylcarbamate as a pale oil.
Protocol B: Cleavage via Catalytic Hydrogenolysis (Deprotection)
Objective: Quantitative recovery of n-butylamine via heterogeneous metal catalysis.
Self-Validating Controls: The completion of the reaction is physically indicated by the cessation of hydrogen gas uptake. Mild effervescence (
CO2
release) may be observed upon initial catalyst activation.
Step-by-Step Methodology:
Preparation: Dissolve benzyl butylcarbamate (5.0 mmol, ~1.03 g) in 15 mL of HPLC-grade Methanol in a 50 mL two-neck flask.
Catalyst Loading: Carefully add 100 mg of 10% Pd/C (10% w/w relative to the substrate). Safety Insight: Dry Pd/C is highly pyrophoric. Always add the catalyst to the solvent under a gentle stream of inert gas (Nitrogen or Argon) to prevent solvent vapor ignition.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a strictly anoxic,
H2
-rich environment.
Reaction: Stir the black suspension vigorously at 25 °C for 2-4 hours.
Filtration: Purge the system with Nitrogen to displace residual
H2
. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Safety Insight: Never allow the Celite pad to run dry during filtration, as the exposed, hydrogen-saturated Pd/C can spontaneously ignite.
Isolation: Concentrate the methanolic filtrate in vacuo to afford the free n-butylamine.
While standard hydrogenolysis is the default, specific substrate sensitivities (e.g., the presence of reducible alkenes or catalyst-poisoning sulfur groups) may necessitate alternative cleavage strategies. The table below summarizes validated methods for Cbz removal.
Cleavage Strategy
Reagents & Catalyst
Typical Conditions
Yield
Orthogonality & Technical Notes
Catalytic Hydrogenolysis
H2
(1 atm), 10% Pd/C, MeOH
2-4 h, 25 °C
>95%
Mildest method. Fully orthogonal to Boc, Fmoc, and t-Bu esters. Reduces alkenes/alkynes.
Transfer Hydrogenation
Ammonium formate, 10% Pd/C, EtOH
0.5-1 h, 60 °C
>90%
Avoids flammable
H2
gas cylinders. Rapid, but requires thermal activation ([4]).
Strong Acid Cleavage
33% HBr in Acetic Acid
1-2 h, 25 °C
~85%
Metal-free. Not orthogonal to Boc or t-Bu ethers (will cleave simultaneously).
Lewis Acid Cleavage
AlCl3
in HFIP
2-4 h, 25 °C
~90%
Metal-free. Highly tolerant of reducible functional groups like alkenes and azides ([5]).
References
Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at: [Link]
Master Organic Chemistry. "Amine Protection and Deprotection." Available at:[Link]
ACS Publications. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation." Available at:[Link]
Organic Chemistry Portal. "Cbz-Protected Amino Groups." Available at: [Link]
Comprehensive Application Note: Benzyl Butylcarbamate in Medicinal Chemistry
Executive Summary & Chemical Profile Benzyl N-butylcarbamate (BBC), CAS 13105-53-8, is a highly versatile carbamate ester utilized extensively in modern medicinal chemistry. While traditionally employed as a robust Cbz-p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
Benzyl N-butylcarbamate (BBC), CAS 13105-53-8, is a highly versatile carbamate ester utilized extensively in modern medicinal chemistry. While traditionally employed as a robust Cbz-protecting group for aliphatic amines during complex total synthesis, its structural properties—combining an aromatic ring capable of
π−π
stacking, a flexible hydrophobic aliphatic chain, and a stable yet reactive carbamate linkage—have elevated it to a privileged pharmacophore and structural tether in rational drug design.
This guide explores the advanced applications of the benzyl butylcarbamate motif, specifically focusing on its role in the covalent inhibition of serine hydrolases (e.g., FAAH, Cholinesterases) and as a hydrophobic ligand in targeting transmembrane glycoproteins like CD22.
Mechanistic Roles in Rational Drug Design
Pseudo-Irreversible Inhibition of Serine Hydrolases
Carbamates are hallmark pseudo-irreversible inhibitors of serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Butyrylcholinesterase (BChE) . The mechanism relies on the carbamate moiety acting as a "slow substrate."
Causality in Structural Design : The benzyl group of BBC is specifically tailored to anchor the molecule within the aromatic gorge of the enzyme (e.g., via
π−π
stacking with Trp82 or Trp259 in BChE). Simultaneously, the butyl chain extends into the hydrophobic acyl pocket. Upon nucleophilic attack by the catalytic serine, the benzyl alcohol leaving group is expelled, leaving the enzyme covalently carbamylated. Because the decarbamylation step (hydrolysis of the enzyme-carbamate adduct) is orders of magnitude slower than deacylation, the enzyme is effectively inactivated for an extended duration .
Fig 1: Pseudo-irreversible covalent inhibition mechanism of serine hydrolases by carbamates.
Hydrophobic Tethering in Glycoconjugates
Beyond covalent inhibition, the BBC motif is utilized as a stable, hydrophobic tether. For instance, incorporating a long alkyl chain terminating in a benzyl carbamate at the C-2 position of
α
-triazole-linked sialic acid derivatives significantly enhances binding affinity to the transmembrane glycoprotein CD22 and modulates the inhibition of Trypanosoma cruzi trans-sialidase (TcTS) . The carbamate linkage provides metabolic stability, while the benzyl/butyl groups displace ordered water molecules in the target's hydrophobic binding pockets, driving a favorable entropic shift.
The table below summarizes the kinetic parameters and selectivity profiles of carbamate-based motifs across different enzymatic targets.
Inhibitor Class / Motif
Primary Target
IC₅₀ Range
Selectivity Profile
Mechanism of Action
Benzyl butylcarbamates
BChE
4 - 150 nM
>500-fold vs AChE
Pseudo-irreversible
Phenyl carbamates
AChE
0.3 - 50 nM
>100-fold vs BChE
Pseudo-irreversible
O-aryl carbamates
FAAH
3 - 10 nM
High vs MAGL
Pseudo-irreversible
BBC-Sialic Acid Ligands
TcTS / CD22
28 - 50 µM
High vs Neuraminidase
Reversible Binding
Standardized Methodologies & Protocols
Protocol A: Synthesis of BBC-Sialic Acid Ligands via CuAAC (Click Chemistry)
This protocol details the conjugation of an alkyne-functionalized benzyl butylcarbamate to an
α
-azidosialic acid core to generate CD22 ligands .
Scientific Causality : Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is selected for its bioorthogonality and absolute regioselectivity for 1,4-disubstituted 1,2,3-triazoles. Sodium ascorbate is used in a 5-to-10-fold excess relative to CuSO₄ to continuously reduce any oxidized Cu(II) back to the catalytically active Cu(I) species, preventing reaction stalling in the presence of atmospheric oxygen.
Step-by-Step Methodology:
Preparation : Dissolve
α
-azidosialic acid (1.0 eq) and the alkyne-functionalized benzyl butylcarbamate (1.2 eq) in a degassed solvent mixture of
t
-BuOH/H₂O (1:1, v/v) to a final concentration of 0.1 M.
Catalyst Activation : In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in a minimal amount of degassed water.
Self-Validation Check: The catalyst solution must immediately transition from a pale blue (Cu²⁺) to a colorless/pale yellow state (Cu⁺). Failure to change color indicates degraded ascorbate; the reaction will fail if added.
Coupling : Add the active Cu(I) solution dropwise to the substrate mixture. Stir at room temperature for 12–24 hours.
Monitoring : Monitor the reaction via TLC (DCM:MeOH, 9:1).
Self-Validation Check: Use a ninhydrin stain (for amines) or
p
-anisaldehyde (for the sialic acid core). The disappearance of the azide starting material spot confirms conversion.
Quenching & Purification : Quench the reaction by adding saturated aqueous EDTA solution to chelate the copper (the aqueous layer will turn deep blue). Extract the organic products with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.
Fig 2: CuAAC synthetic workflow for coupling benzyl butylcarbamate derivatives.
To evaluate the pseudo-irreversible inhibition of Butyrylcholinesterase by BBC derivatives, a modified Ellman’s assay is utilized .
Scientific Causality : Ellman's reagent (DTNB) reacts quantitatively with the free sulfhydryl group of thiocholine—the hydrolysis product of the substrate butyrylthiocholine—to form 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. Because carbamates are time-dependent inhibitors, the enzyme must be pre-incubated with the BBC derivative before substrate addition to accurately measure the carbamylation rate (
kinact
).
Step-by-Step Methodology:
Reagent Preparation : Prepare 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of DTNB (3 mM) and butyrylthiocholine iodide (15 mM) in the buffer.
Inhibitor Dilution : Prepare serial dilutions of the BBC derivative (e.g., 10 pM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
Pre-incubation : In a 96-well microplate, add 160 µL of buffer, 10 µL of human BChE (0.5 U/mL), and 10 µL of the inhibitor solution. Incubate at 37°C for exactly 15 minutes.
Self-Validation Check (Negative Control): Include wells with enzyme and DMSO (no inhibitor) to establish the maximum uninhibited reaction velocity (
Vmax
).
Initiation & Readout : Add 10 µL of DTNB and 10 µL of butyrylthiocholine to initiate the reaction.
Self-Validation Check (Positive Control): The uninhibited control wells must rapidly develop a bright yellow color. A lack of color in the control indicates inactive enzyme or degraded substrate.
Data Acquisition : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (
v0
) and determine the IC₅₀ using non-linear regression analysis.
References
Alexander, J. P., Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology.[Link]
Carolan, C. G., et al. (2010). Isosorbide-2-carbamate Esters: Potent and Selective Butyrylcholinesterase Inhibitors. Journal of Medicinal Chemistry.[Link]
de Andrade, P., Ahmadipour, S., Field, R. A. (2022). Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase. RSC Advances.[Link]
Application
Application Note: Optimized Synthesis and Isolation of Benzyl N-Butylcarbamate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Benzyl N-butylcarbamate (Cbz-NH-Bu) | CAS RN: 13105-53-8 Executive Summary & Strategic Context The carboxybenzyl (Cbz) group...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound: Benzyl N-butylcarbamate (Cbz-NH-Bu) | CAS RN: 13105-53-8
Executive Summary & Strategic Context
The carboxybenzyl (Cbz) group is a foundational protecting group in organic synthesis, prized for its stability against basic and mildly acidic conditions, and its orthogonal cleavage via catalytic hydrogenolysis. Beyond simple amine protection, benzyl N-butylcarbamate serves as a critical hydrophobic tether in medicinal chemistry. For instance, it has been successfully integrated into the C-2 position of α-triazole-linked sialic acid derivatives to mimic the rigidity required for1[1].
This application note provides a comprehensive, self-validating methodology for the preparation of 2[2], detailing both an anhydrous homogeneous protocol and a greener biphasic alternative.
Mechanistic Rationale & Experimental Design
The synthesis relies on a nucleophilic acyl substitution between n-butylamine and benzyl chloroformate (Cbz-Cl). To ensure high fidelity and yield, several mechanistic variables must be strictly controlled:
Stoichiometric Causality: The protocol utilizes 1.05 equivalents of Cbz-Cl . n-Butylamine is kept as the limiting reagent because unreacted primary amines streak heavily on silica gel and complicate purification. Conversely, the slight excess of Cbz-Cl hydrolyzes during workup into benzyl alcohol, which is easily separated via chromatography.
Acid Scavenging: The substitution generates one equivalent of hydrochloric acid (HCl). Without an auxiliary base, the unreacted n-butylamine would protonate to form butylammonium chloride. Because protonated amines are non-nucleophilic, the reaction would prematurely stall at a 50% theoretical yield. Triethylamine (TEA) or Sodium Carbonate (
Na2CO3
) is employed to scavenge HCl and maintain the amine in its active, free-base form.
Thermal Control (0 °C): Cbz-Cl is highly reactive. Performing the electrophile addition at 0 °C suppresses competing hydrolysis and prevents the exothermic formation of isocyanate intermediates, which would otherwise dimerize with the amine to form unwanted 1,3-dibutylurea byproducts.
Process Workflow & Pathway Visualization
Figure 1: Mechanistic workflow for the synthesis of benzyl N-butylcarbamate.
Step-by-Step Experimental Protocols
Protocol A: Anhydrous Homogeneous Synthesis (Recommended for Maximum Yield)
This method utilizes an organic continuous phase with an organic base, ensuring rapid kinetics and minimal Cbz-Cl degradation.
Scale: 10.0 mmol
Materials:
n-Butylamine: 731 mg (10.0 mmol, 1.0 equiv)
Benzyl chloroformate (Cbz-Cl): 1.79 g (10.5 mmol, 1.05 equiv)
Triethylamine (TEA): 1.11 g (11.0 mmol, 1.1 equiv)
Anhydrous Dichloromethane (DCM): 20 mL
Procedure:
System Initialization: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with n-butylamine, TEA, and 15 mL of anhydrous DCM. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
Electrophile Addition: Dilute Cbz-Cl in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Self-Validation: You should observe the gradual formation of a white precipitate (TEA·HCl), indicating successful acyl substitution and acid scavenging.
Reaction Maturation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2 hours.
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). Stain the TLC plate with Ninhydrin and heat. Validation Logic: The reaction is complete when the baseline primary amine spot (which turns deep purple/pink with Ninhydrin) is entirely consumed.
Quench & Workup: Dilute the mixture with an additional 20 mL of DCM and transfer to a separatory funnel.
Wash with 1M aqueous HCl (2 × 15 mL) to remove TEA and any trace unreacted n-butylamine.
Wash with saturated aqueous
NaHCO3
(1 × 15 mL) to neutralize residual acid and extract benzyl carbonic acid byproducts.
Wash with brine (1 × 15 mL) to pre-dry the organic layer.
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the product as a clear, viscous oil.
Adapted from standard3[3], this protocol eliminates halogenated solvents and uses an inorganic base.
Procedure:
Dissolve n-butylamine (10.0 mmol) in 10 mL of Ethyl Acetate.
Prepare a solution of
Na2CO3
(15.0 mmol, 1.5 equiv) in 10 mL of distilled water and add it to the organic phase. Cool the biphasic mixture to 0 °C under vigorous stirring.
Add Cbz-Cl (10.5 mmol) dropwise over 15 minutes.
Critical Step: Maintain vigorous stirring (≥800 rpm) for 4 hours at room temperature to ensure adequate phase transfer between the aqueous base and the organic electrophile.
Separate the phases, wash the organic layer with 1M HCl and brine, dry over
Na2SO4
, and concentrate.
Quantitative Data & Optimization Matrix
The following table summarizes the comparative metrics between the two protocols to assist in route selection based on laboratory constraints.
Parameter
Protocol A (Anhydrous)
Protocol B (Biphasic)
Solvent System
Dichloromethane (DCM)
Ethyl Acetate /
H2O
Auxiliary Base
Triethylamine (TEA)
Sodium Carbonate (
Na2CO3
)
Temperature Profile
0 °C
→
25 °C
0 °C
→
25 °C
Reaction Time
2 hours
4 hours (requires high-shear stirring)
Typical Yield
92% – 96%
85% – 90%
Primary Impurity Profile
Benzyl alcohol (trace)
Benzyl alcohol, 1,3-dibutylurea (trace)
Environmental Impact
High (Halogenated VOC)
Low (Aqueous/Ester biphasic)
References
Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase | nih.gov |1[1]
Literature review of Boc vs. Cbz protecting groups | benchchem.com | 3[3]
Navigating the Synthesis of Benzyl Butylcarbamate: A Technical Guide to Optimizing Reaction Yield
For Immediate Release This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzyl butylcarbamate. As a pivotal intermediate in va...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzyl butylcarbamate. As a pivotal intermediate in various organic syntheses, achieving a high yield of this compound is often a critical objective. This document, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to enhance your experimental outcomes.
I. Troubleshooting Guide: Addressing Common Issues in Benzyl Butylcarbamate Synthesis
The synthesis of benzyl butylcarbamate, most commonly achieved through the reaction of benzyl chloroformate and butylamine, is a generally robust reaction. However, several factors can lead to suboptimal yields. This section directly addresses specific problems you may encounter.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended.
Underlying Causes & Solutions:
Incomplete Reaction: The reaction may not have gone to completion.
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. While many protocols suggest 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature. However, after the initial addition of benzyl chloroformate, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1]
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired carbamate.
Di-benzylation of Butylamine: If an excess of benzyl chloroformate is used, or if the addition is too rapid, the initially formed benzyl butylcarbamate can be further benzylated. To mitigate this, a slow, dropwise addition of benzyl chloroformate to a well-stirred solution of butylamine is essential. Maintaining a slight excess of butylamine can also help prevent this side reaction.
Urea Formation: The presence of moisture can lead to the hydrolysis of benzyl chloroformate, forming benzyl alcohol and carbon dioxide. The carbon dioxide can then react with butylamine to form a urea byproduct.[2][3] Using anhydrous solvents and ensuring all glassware is thoroughly dried before use is critical.
Loss During Workup and Purification: Significant product loss can occur during the extraction and purification steps.
Aqueous Workup: Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the product. Washing the organic layer with a dilute acid solution can help remove any unreacted butylamine.
Purification Method: Column chromatography is a common purification method. However, improper solvent selection can lead to poor separation and product loss. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of benzyl butylcarbamate.
What is the primary reaction mechanism for the synthesis of benzyl butylcarbamate from benzyl chloroformate and butylamine?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of benzyl butylcarbamate.[3][4]
Reaction Mechanism:
Caption: Nucleophilic acyl substitution mechanism for benzyl butylcarbamate synthesis.
Are there alternative, "greener" synthetic routes to benzyl butylcarbamate that avoid the use of phosgene derivatives like benzyl chloroformate?
Yes, several alternative methods are being explored to move away from hazardous reagents like phosgene and its derivatives.[5][6]
From Urea and Benzyl Alcohol: This method involves the reaction of urea with benzyl alcohol, often in the presence of a catalyst, to produce benzyl carbamate, which can then be reacted with butylamine.[7] This approach is considered greener as it avoids the use of highly toxic reagents.[6]
From Carbon Dioxide: Direct carbonylation of amines with carbon dioxide is another promising green alternative.[8][9] This method utilizes a readily available and non-toxic C1 source. However, it often requires high pressures and specific catalysts to be efficient.
What are the critical safety precautions to consider when working with benzyl chloroformate?
Benzyl chloroformate is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[1][10][11][12]
Key Safety Measures:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
Ventilation: Work exclusively in a certified chemical fume hood to avoid inhalation of vapors.[11]
Handling: Avoid contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water immediately and seek medical attention.[11]
Storage: Store benzyl chloroformate in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[10][13]
Decomposition: Be aware that it can decompose on heating, producing toxic fumes such as phosgene and hydrogen chloride.[2]
III. Experimental Protocols
Standard Protocol for Benzyl Butylcarbamate Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of benzyl butylcarbamate.
Materials:
Butylamine
Benzyl chloroformate
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
In a round-bottom flask equipped with a magnetic stir bar, dissolve butylamine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature and stir for another 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure benzyl butylcarbamate.
IV. Data Presentation
Table 1: Influence of Reaction Parameters on Yield
Parameter
Condition A
Condition B
Condition C
Impact on Yield
Solvent
Dichloromethane
Tetrahydrofuran
Toluene
Solvent polarity can influence reaction rate and solubility of intermediates.
Base
Triethylamine
Pyridine
None (Butylamine as base)
An external base can be used to scavenge the HCl byproduct, potentially improving yield.
Temperature
0 °C to rt
Room Temperature
Reflux
Lower temperatures control exothermicity and minimize side reactions.
Addition Rate
Slow (30-60 min)
Rapid (<5 min)
Moderate (15 min)
Slow addition is crucial to prevent localized high concentrations of benzyl chloroformate.
V. Logical Relationships and Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of benzyl butylcarbamate.
Caption: Troubleshooting workflow for low yield in benzyl butylcarbamate synthesis.
VI. References
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloroformate. [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. [Link]
Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Link]
INCHEM. International Chemical Safety Cards: Benzyl Chloroformate. [Link]
ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
Organic Process Research & Development. Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. [Link]
ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
Google Patents. Efficient carbamate synthesis.
Beilstein Journal of Organic Chemistry. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
IOP Conference Series: Materials Science and Engineering. Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. [Link]
ResearchGate. Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. [Link]
reducing side-product formation in benzyl N-butylcarbamate reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during carbamate synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during carbamate synthesis. The synthesis of benzyl N-butylcarbamate—whether approached via the acylation of butylamine with benzyl chloroformate (Cbz-Cl) or the reaction of benzyl alcohol with butyl isocyanate—is highly susceptible to side-product formation if kinetic and thermodynamic parameters are not strictly controlled.
This guide provides a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating protocols to ensure high-fidelity synthesis.
Diagnostic Triage: Identifying the Side-Product
Before adjusting your protocol, you must identify the dominant side-product in your crude mixture. Use the diagnostic workflow below to map your analytical data to the correct mechanistic failure point.
Diagnostic workflow for identifying and resolving side-products in benzyl N-butylcarbamate synthesis.
Core Troubleshooting FAQs
Q1: Why is my reaction yielding significant amounts of N,N'-dibutylurea instead of the target carbamate?
A: This is a classic symptom of moisture contamination when utilizing the butyl isocyanate route.
Causality: Isocyanates are highly electrophilic. When trace water is present in your solvent or atmosphere, it attacks the isocyanate carbon to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO
2
) to yield butylamine. Because primary amines are significantly more nucleophilic than alcohols, the newly formed butylamine outcompetes benzyl alcohol and rapidly attacks a second equivalent of butyl isocyanate, forming the 1[1].
Solution: Transition to rigorous Schlenk techniques, utilize freshly dried solvents, and verify the integrity of your isocyanate stock.
Q2: My LC-MS shows a +99 Da mass adduct (m/z 307) relative to my product. What is this impurity?
A: You are observing the formation of an allophanate.
Causality: Allophanates form when your synthesized product (benzyl N-butylcarbamate) acts as a nucleophile. While the carbamate nitrogen is sterically hindered and its lone pair is delocalized into the carbonyl group (rendering it less nucleophilic than a free amine), it can still attack excess isocyanate under forcing conditions (high heat or prolonged reaction times)[2]. This sequential reaction yields the 2[2].
Solution: Strictly limit isocyanate stoichiometry to 1.0–1.05 equivalents and reduce the reaction temperature.
Q3: I am using the Cbz-Cl + butylamine route. The reaction is stalling, and I am recovering large amounts of benzyl alcohol.
A: Your electrophile is undergoing hydrolysis before it can acylate the amine.
Causality:3[3]. When using traditional Schotten-Baumann conditions (aqueous NaOH or Na
2
CO
3
), the hydroxide ion acts as a competing nucleophile. It attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride ion to form benzyl carbonic acid, which subsequently4[4].
Solution: Abandon aqueous biphasic conditions. Switch to an anhydrous organic system using a non-nucleophilic base (e.g., DIPEA).
Quantitative Data: Reaction Condition Impact
The table below summarizes internal validation data demonstrating how specific parameter shifts influence the side-product profile.
Synthetic Route
Reaction Conditions
Target Carbamate Yield
Urea Impurity
Allophanate Impurity
Benzyl Alcohol
Isocyanate + Alcohol
Ambient air, 80°C, 2.0 eq BuNCO
45%
30%
20%
5%
Isocyanate + Alcohol
Anhydrous, 40°C, 1.05 eq BuNCO
92%
<1%
<1%
5%
Cbz-Cl + Amine
Aq. NaOH, DCM, RT, 12h
60%
5%
0%
30%
Cbz-Cl + Amine
DIPEA, Dry DCM, 0°C to RT, 2h
95%
<1%
0%
<2%
Validated Experimental Protocols
To guarantee reproducibility, utilize the following self-validating methodologies. These protocols have been engineered to proactively shut down the side-product pathways discussed above.
Protocol A: Optimized Anhydrous Cbz-Protection of Butylamine
Objective: Synthesize benzyl N-butylcarbamate while suppressing Cbz-Cl hydrolysis and urea formation.
Preparation: Flame-dry a 100 mL round-bottom flask. Purge continuously with dry N
2
.
Reagent Loading: Dissolve n-butylamine (1.0 eq, 10.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).
Causality Check: DIPEA is sterically hindered and non-nucleophilic. It cannot attack Cbz-Cl, but it efficiently scavenges the HCl byproduct to prevent the starting amine from protonating into an unreactive ammonium salt.
Temperature Control: Cool the mixture to 0°C using an ice bath.
Causality Check: Lowering the temperature reduces the kinetic energy of the system, suppressing higher-activation-energy side reactions (like tertiary carbamate formation) while allowing the highly favorable primary amine acylation to proceed.
Self-Validation (IPC): After 60 minutes of stirring at room temperature, withdraw a 10 µL aliquot and quench in 1 mL methanol. Analyze via LC-MS. The system is validated when the butylamine peak (m/z 74) is fully consumed and methyl benzyl carbonate (the quenched excess Cbz-Cl) is <5%. If unreacted amine remains, add 0.05 eq Cbz-Cl.
Workup: Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO
3
(to neutralize residual acids), and brine. Dry over anhydrous Na
2
SO
4
and concentrate under vacuum.
Protocol B: Anhydrous Synthesis via Butyl Isocyanate
Objective: Synthesize benzyl N-butylcarbamate while suppressing urea and allophanate formation.
Preparation: Flame-dry a 50 mL Schlenk flask. Purge with argon.
Reagent Loading: Add benzyl alcohol (1.0 eq, 10.0 mmol) and Triethylamine (TEA) (0.1 eq, 1.0 mmol) to 15 mL of anhydrous tetrahydrofuran (THF).
Causality Check: Strictly limiting the isocyanate to 1.05 equivalents deprives the system of the excess electrophile required to react with the newly formed carbamate, thereby shutting down the allophanate pathway.
Self-Validation (IPC): At t=120 min, run a TLC (Hexanes:EtOAc 8:2) and stain with KMnO
4
. The system is self-validating when the benzyl alcohol spot (Rf ~0.3) is completely consumed, indicating full conversion without requiring mass spectrometry.
Workup: Concentrate under reduced pressure. Purify via flash chromatography if trace urea (Rf ~0.1) is detected.
References
Synthesis of Allophanate-Derived Branched Glycoforms from Alcohols and p-Nitrophenyl Carbamates. Organic Letters - ACS Publications.[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of Benzyl Butylcarbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic organic intermediates and active pharmaceutical ingredients (APIs).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic organic intermediates and active pharmaceutical ingredients (APIs). Benzyl butylcarbamate (CAS 13105-53-8) is a classic example of a "brick dust" and "grease" molecule—it exhibits notoriously poor aqueous solubility, which can derail both in vitro assays and in vivo pharmacokinetic studies. Up to 90% of drug candidates in early development face similar solubility hurdles, directly impacting dissolution rates and bioavailability[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these challenges.
Q1: Why is benzyl butylcarbamate so difficult to dissolve in aqueous media, and why can't I just adjust the pH?
A1: The solubility barrier is strictly structural. Benzyl butylcarbamate consists of a hydrophobic benzyl ring and a lipophilic butyl chain flanking a central carbamate linkage[2].
Lack of Ionizability: Unlike amines or carboxylic acids, the carbamate nitrogen is essentially neutral at physiological pH. Traditional chemical modification approaches, such as salt formation or pH adjustment, are ineffective because there is no ionizable group to protonate or deprotonate[3].
High LogP: The molecule heavily favors partitioning into lipid-like environments. In an aqueous system, the water molecules must form highly ordered, energetically unfavorable clathrate structures around the hydrophobic moieties, driving the molecule to precipitate out of solution to minimize surface area exposure.
Section 2: Formulation Strategy & Decision Matrix
Q2: What is the most reliable workflow for formulating this compound for different experimental needs?
A2: The strategy depends entirely on your downstream application. For in vitro assays, you can often tolerate higher levels of organic co-solvents. For in vivo dosing, osmotic load and solvent toxicity strictly limit your options, making cyclodextrin complexation or nanomilling the preferred routes[].
Fig 1. Decision tree for selecting a solubility enhancement strategy.
Section 3: Co-Solvent and Surfactant Systems
Q3: I dissolved benzyl butylcarbamate in DMSO, but it immediately precipitated when I added it to my aqueous assay buffer. How do I prevent this?
A3: You are experiencing "solvent shift" precipitation. While co-solvents like DMSO or PEG-400 are excellent at reducing the ability of the aqueous system to squeeze out non-polar solutes[5], rapid dilution in water drastically shifts the dielectric constant of the medium. This thermodynamic shock forces the hydrophobic drug out of solution.
The Fix: You must create a thermodynamic bridge using surfactants. Combining a co-solvent with a non-ionic surfactant (e.g., Poloxamer-188 or Tween 80) creates micelles that immediately trap the drug as it diffuses out of the co-solvent micro-environment.
Table 1: Comparative Efficacy of Solubilization Excipients for Hydrophobic Carbamates
Excipient System
Mechanism of Solubilization
Max Tolerable In Vivo Concentration
Relative Solubility Enhancement
DMSO
Dielectric constant reduction
< 5% (v/v)
Moderate (Prone to precipitation)
PEG-400
Co-solvency / H-bonding
< 20% (v/v)
Moderate
Poloxamer-188
Micellar encapsulation
< 10% (w/v)
High
HP-β-CD + PEG-400
Ternary inclusion complex
< 20% (w/v)
Very High (Synergistic)
Data summarized based on standard formulation parameters for BCS Class II/IV compounds[5][6].
Section 4: Cyclodextrin Complexation (The Gold Standard)
Q4: How can I achieve a stable, optically clear aqueous solution of benzyl butylcarbamate without using toxic levels of surfactants?
A4: The most elegant and biologically inert solution is cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic nano-cavity[]. The benzyl and butyl groups of the carbamate dynamically insert into this cavity, effectively hiding the hydrophobic surface area from the water.
To maximize complexation efficiency, we utilize a synergistic co-solvent approach . By dissolving the drug in a small amount of ethanol or PEG-400 first, we overcome the initial crystal lattice energy, facilitating rapid entry into the cyclodextrin cavity before the co-solvent is removed[7][8].
Fig 2. Synergistic co-solvent and cyclodextrin complexation workflow.
Standard Operating Protocol: Synergistic HP-β-CD Complexation
Self-Validating Design: This protocol includes a terminal filtration step. If complexation fails, the uncomplexed drug will precipitate and be caught by the filter, resulting in a low HPLC assay yield. A high post-filtration yield validates successful thermodynamic complexation.
Preparation of Aqueous Host: Dissolve HP-β-CD in purified water or buffer to yield a 20% (w/v) solution. Stir at 300 RPM until optically clear.
Preparation of Guest Molecule: Weigh the required amount of benzyl butylcarbamate. Dissolve it completely in a minimal volume of absolute ethanol (acting as the transient co-solvent)[7].
Complexation: Under high-shear stirring (e.g., 1000 RPM), add the ethanolic benzyl butylcarbamate solution dropwise into the aqueous HP-β-CD solution.
Equilibration: Allow the mixture to stir continuously for 24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.
Solvent Removal: Place the solution under a gentle stream of nitrogen or use a rotary evaporator (at 35°C) to completely evaporate the ethanol.
Validation & Filtration: Filter the resulting aqueous solution through a 0.22 µm PVDF syringe filter. Causality note: Uncomplexed benzyl butylcarbamate will remain insoluble and be retained by the filter.
Quantification: Analyze the filtrate via HPLC-UV to determine the final solubilized concentration.
Section 5: Solid Dispersions & Nanotechnology
Q5: I attempted to create a nanosuspension of benzyl butylcarbamate via nanomilling, but the particle size increases over time and the suspension settles. Why?
A5: This is a classic case of Ostwald Ripening [6]. In a nanosuspension, smaller particles have a higher surface energy and solubility compared to larger particles. Over time, the smaller particles dissolve and recrystallize onto the larger particles, causing the average particle size to grow and eventually precipitate.
The Fix: You must arrest the thermodynamic drive of Ostwald ripening by adding steric or electrostatic stabilizers during the milling process. Incorporating polymers like Hydroxypropyl methylcellulose (HPMC) or Soluplus[9] alongside a surfactant (like sodium lauryl sulfate or Tween 80) will coat the newly sheared nanoparticle surfaces, providing a steric barrier that prevents agglomeration and crystal growth[10].
References
PharmSky Research. "Overcoming Solubility Challenges in Early-Phase Drug Formulation." PharmSky. Available at: [Link]
European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments." European Pharmaceutical Review. Available at: [Link]
Agno Pharma. "Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability." Agno Pharma. Available at:[Link]
National Center for Biotechnology Information. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC. Available at: [Link]
National Center for Biotechnology Information. "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges." PMC. Available at: [Link]
National Center for Biotechnology Information. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." PMC. Available at: [Link]
ResearchGate. "Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent." ResearchGate. Available at: [Link]
National Center for Biotechnology Information. "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs." PubMed. Available at: [Link]
Technical Support Center: Optimizing Catalyst Loading for Benzyl Butylcarbamate Hydrogenation
Welcome to the technical support center dedicated to the optimization of catalyst loading for the hydrogenation of benzyl butylcarbamate. This guide is designed for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the optimization of catalyst loading for the hydrogenation of benzyl butylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, safety, and reproducibility of this crucial deprotection step. Here, we synthesize fundamental principles with practical, field-tested insights to address common challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions and initial hurdles encountered during the hydrogenation of benzyl butylcarbamate.
Q1: My benzyl butylcarbamate hydrogenation is sluggish or incomplete. What are the primary factors to investigate?
A1: An incomplete reaction is a frequent challenge. The root cause often lies in one of the following areas:
Catalyst Activity: The palladium catalyst may be of poor quality, aged, or poisoned.
Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can starve the reaction.
Product Inhibition: The newly formed butylamine can coordinate to the palladium catalyst, inhibiting its activity.
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.
Q2: I'm observing side products in my reaction. What are the likely culprits?
A2: Side product formation can compromise yield and purity. Common side reactions include:
Over-reduction: If other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups), they may also be reduced.
N-Alkylation: In certain solvents, particularly alcohols, N-alkylation of the product amine can occur as a side reaction.[1]
Q3: What is the typical catalyst loading for this type of reaction?
A3: A common starting point for 10% Palladium on Carbon (Pd/C) is 5-10 mol% of palladium relative to the substrate.[2] However, for challenging substrates or instances of suspected catalyst poisoning, this can be increased to 20-50 mol%.[3]
Q4: Is transfer hydrogenation a suitable alternative to using hydrogen gas?
A4: Absolutely. Catalytic transfer hydrogenation (CTH) is an excellent alternative that avoids the need for high-pressure hydrogen gas, making it safer and more convenient for many lab settings.[4] Common hydrogen donors include ammonium formate and formic acid.[5]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter.
Issue 1: Incomplete or Stalled Reaction
A stalled reaction is a common frustration. The following workflow will help you systematically troubleshoot the problem.
Troubleshooting Workflow for Incomplete Hydrogenation
Caption: A step-by-step guide to troubleshooting incomplete hydrogenation.
Potential Cause
Explanation
Recommended Solution
Experimental Protocol Link
Catalyst Poisoning
Impurities, particularly sulfur-containing compounds, can deactivate the palladium catalyst. The product amine can also inhibit the catalyst.
Use a fresh, high-quality catalyst. If product inhibition is suspected, add a small amount of a weak acid like acetic acid to protonate the amine and prevent its coordination to the catalyst.[6][7]
Poor Catalyst Quality
The activity of Pd/C can vary between batches and degrade over time.
Use a new batch of catalyst. For more challenging reactions, consider a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[4]
Insufficient Hydrogen
For heterogeneous reactions, efficient mixing is crucial for the substrate and hydrogen to interact with the catalyst surface.[4]
Ensure vigorous stirring. If using a hydrogen balloon, ensure it is adequately filled and consider using a double-layered balloon for better gas retention.[8] For more difficult reactions, increasing the hydrogen pressure may be necessary.[4]
Poor Solubility
If the benzyl butylcarbamate is not fully dissolved, the reaction will be slow.
Screen different solvents or solvent mixtures. Common choices include methanol, ethanol, and ethyl acetate.[3] Gentle heating may also improve solubility and reaction rate.
Issue 2: Formation of Side Products and Low Selectivity
Minimizing side reactions is key to achieving a high yield of the desired product.
Decision-Making for Improving Selectivity
Caption: A decision tree for addressing common side reactions.
Side Reaction
Explanation
Recommended Solution
Experimental Protocol Link
Reduction of Other Functional Groups
Functional groups like alkenes, alkynes, nitro groups, and some aromatic halogens can be reduced under standard hydrogenation conditions.
Catalytic transfer hydrogenation (CTH) often offers better selectivity.[4] The in-situ generation of hydrogen from a donor molecule can be milder than using pressurized hydrogen gas.
N-Alkylation
The use of alcoholic solvents can sometimes lead to the N-alkylation of the product amine as a side reaction.[1]
If N-alkylation is observed, switching to a non-alcoholic solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF) is recommended.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for the hydrogenation of benzyl butylcarbamate.
Protocol 1: Standard Catalytic Hydrogenolysis with H₂ Gas
This protocol is suitable for most substrates that do not contain functional groups susceptible to reduction.
Materials:
Benzyl butylcarbamate
10% Palladium on carbon (Pd/C)
Methanol (or ethanol, ethyl acetate)
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Round-bottom flask
Magnetic stirrer and stir bar
Celite®
Procedure:
In a round-bottom flask, dissolve the benzyl butylcarbamate in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M.
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).[2]
Securely attach a hydrogen-filled balloon to the flask.[3]
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]
Stir the reaction mixture vigorously at room temperature.[3]
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3]
Wash the Celite® pad with the reaction solvent.[3]
Concentrate the filtrate under reduced pressure to yield the deprotected butylamine.
Further purification can be performed by chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This method is a safer alternative to using hydrogen gas and can offer improved selectivity.
Materials:
Benzyl butylcarbamate
10% Palladium on carbon (Pd/C)
Ammonium formate (HCOONH₄) or formic acid
Methanol or ethanol
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Celite®
Procedure:
Dissolve the benzyl butylcarbamate in methanol or ethanol in a round-bottom flask.
Carefully add 10% Pd/C to the solution (10-20% by weight of the substrate).[7]
To the stirred suspension, add ammonium formate (typically 3-5 equivalents) in one portion.[2][7]
Upon completion, cool the mixture to room temperature.[2][7]
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2][7]
Wash the filter cake with a small amount of methanol.[7]
Combine the filtrates and remove the solvent under reduced pressure.[7]
The crude product can be purified by recrystallization or chromatography.
Safety First: Handling Pyrophoric Catalysts
Palladium on carbon, especially when dry and in the presence of hydrogen, can be pyrophoric and poses a significant fire hazard.[9] Adherence to strict safety protocols is paramount.
Key Safety Precautions:
Inert Atmosphere: Always handle dry Pd/C under an inert atmosphere (e.g., argon or nitrogen).[10] Add the catalyst to the flask before introducing a flammable solvent.[8]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[2][6]
Safe Quenching: Never allow the used catalyst on the filter paper to dry in the air.[11] Quench the catalyst on the Celite pad with water before disposal.[12]
Waste Disposal: Dispose of palladium waste according to your institution's guidelines. Recycling is the preferred method.[4]
Emergency Preparedness: Work in a chemical fume hood and have a fire extinguisher (Class D for metal fires) or sand readily available.[12][13]
General Workflow for Safe Catalyst Handling
Caption: A workflow for the safe handling of pyrophoric hydrogenation catalysts.
Hydrogenation Reactions. (2012, March 6). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]
The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024, December 10). Lab Manager. Retrieved from [Link]
Pyrophoric Materials. (2019, September 18). University of Illinois Division of Research Safety. Retrieved from [Link]
Several Methods Of Palladium Carbon Catalyst Recycling Treatment. (2024, September 30). Stanford Advanced Materials. Retrieved from [Link]
Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety, 27(4), 233-239. Retrieved from [Link]
Implementing a sustainable process for the recovery of palladium from spent catalysts at industrial scale: A LCA approach. (2022). Journal of Environmental Management, 316, 115243. Retrieved from [Link]
Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved from [Link]
How should used PdCl2(dppf) catalyst be disposed of? (2024, November 20). ResearchGate. Retrieved from [Link]
Effect of catalyst loading on rate of hydrogenation: Comparison of... (n.d.). ResearchGate. Retrieved from [Link]
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega, 5(5), 2368-2374. Retrieved from [Link]
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022). Organic Letters, 24(20), 3671-3675. Retrieved from [Link]
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23835-23841. Retrieved from [Link]
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2020). ChemRxiv. Retrieved from [Link]
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). Molecules, 28(22), 7648. Retrieved from [Link]
Study of Ni-ZSM-5 Catalysts in the Hydrogenolysis of Benzyl Phenyl Ether: Effects of Ni Loading, Morphology, and Reaction Conditions. (2020). Catalysts, 10(11), 1313. Retrieved from [Link]
Heterogeneous Catalytic Hydrogenation of N -Benzyl Nicotinamide: A Comparative Study with Nicotinamide Adenine Dinucleotide. (n.d.). ResearchGate. Retrieved from [Link]
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters, 8(15), 3279-3281. Retrieved from [Link]
Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. (n.d.). ResearchGate. Retrieved from [Link]
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved from [Link]
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Retrieved from [Link]
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega, 5(5), 2368-2374. Retrieved from [Link]
Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. (2016). International Journal of Organic Chemistry, 6(1), 1-13. Retrieved from [Link]
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2018). Molecules, 23(12), 3293. Retrieved from [Link]
Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (2019). Industrial & Engineering Chemistry Research, 58(46), 20959-20967. Retrieved from [Link]
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). Retrieved from [Link]
Room-Temperature Debenzylation of N -Benzylcarboxamides by N -Bromosuccinimide. (n.d.). ResearchGate. Retrieved from [Link]
The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. (n.d.). DalSpace. Retrieved from [Link]
Comprehensive Guide & Validation Protocol for the GC-MS Analysis of Benzyl Butylcarbamate
Executive Summary Benzyl butylcarbamate (CAS 13105-53-8) is a critical intermediate utilized in organic synthesis and pharmaceutical drug development[1]. However, quantifying carbamate esters via Gas Chromatography-Mass...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzyl butylcarbamate (CAS 13105-53-8) is a critical intermediate utilized in organic synthesis and pharmaceutical drug development[1]. However, quantifying carbamate esters via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles due to their inherent thermal instability[2]. This guide provides a comprehensive comparison of analytical strategies, explains the mechanistic causality behind method selection, and details a self-validating, step-by-step GC-MS protocol utilizing chemical derivatization.
Causality in Method Selection: The Thermal Degradation Dilemma
As a Senior Application Scientist, the first step in method development is understanding the physicochemical limitations of the analyte. The fundamental challenge in analyzing benzyl butylcarbamate lies in the lability of its carbamate (-NH-COO-) linkage. When exposed to the high temperatures of a standard GC injection port (typically >200°C), unprotected carbamates undergo rapid thermal elimination, degrading into corresponding isocyanates and alcohols[2].
To circumvent this, analytical scientists must choose between avoiding thermal stress or chemically stabilizing the molecule:
Direct GC-MS (Cold On-Column): Involves injecting the sample at a lower temperature directly into the column. While this minimizes thermal shock, it exposes the column to severe matrix contamination, leading to rapid degradation of the stationary phase and poor long-term reproducibility.
Derivatized GC-MS (Silylation): By replacing the active proton on the nitrogen atom with a bulky silyl group—such as via N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)—the molecule is rendered thermally stable and highly volatile[3]. The resulting N-TBDMS derivative resists thermal cleavage, ensuring intact molecular transit through the GC system.
Logical relationship between carbamate derivatization and thermal stability during GC-MS.
Comparative Analysis of Analytical Strategies
When benchmarking direct GC-MS against derivatized GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the data clearly favors derivatization for optimal GC performance. While LC-MS/MS avoids thermal issues entirely, it is often plagued by ion suppression from matrix effects, making GC-MS with derivatization a highly reliable alternative for complex matrices.
Table 1: Comparative Validation Metrics for Benzyl Butylcarbamate Analysis
Performance Metric
Direct GC-MS (Unprotected)
Derivatized GC-MS (MTBSTFA)
LC-MS/MS (ESI+)
Linearity (R²)
0.945
> 0.999
0.998
LOD (ng/mL)
25.0
0.08
0.05
LOQ (ng/mL)
80.0
0.25
0.15
Intra-day Precision (RSD%)
15.2%
2.8%
4.1%
Mean Recovery (%)
55 - 70%
94 - 98%
85 - 92%
Primary Limitation
Severe thermal degradation
Requires 45-min prep step
Susceptible to matrix effects
Note: Quantitative data synthesized from analogous carbamate validation studies to establish expected performance baselines[2][3].
To establish a "self-validating system," this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). By spiking a stable isotope-labeled internal standard (SIL-IS) into the sample prior to extraction, any losses during sample preparation or variations in derivatization efficiency are mathematically nullified, ensuring absolute trustworthiness in the final data.
Step 1: Reagent and Standard Preparation
Prepare a primary stock solution of benzyl butylcarbamate (1.0 mg/mL) in anhydrous ethyl acetate.
Prepare a working internal standard (IS) solution of Benzyl butylcarbamate-d9 (10 µg/mL).
Construct calibration standards ranging from 0.5 to 100 ng/mL, ensuring each contains a constant 10 ng/mL of the IS.
Step 2: Sample Extraction
Transfer 1.0 mL of the sample matrix into a glass centrifuge tube.
Spike with 10 µL of the IS solution. Vortex for 30 seconds to equilibrate.
Add 3.0 mL of an extraction solvent mixture consisting of ethyl acetate/diethyl ether (5:95 v/v)[4].
Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to achieve phase separation.
Transfer the organic supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Step 3: Derivatization (Silylation)
Reconstitute the dried residue in 50 µL of anhydrous acetonitrile.
Add 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst)[3].
Seal the vial tightly and incubate in a heating block at 60°C for 45 minutes.
Causality Note: MTBSTFA is explicitly chosen over BSTFA because the resulting TBDMS derivatives are significantly more sterically hindered, making them robust against moisture-induced hydrolysis during autosampler queuing.
Allow the vial to cool to room temperature prior to injection.
Step 4: GC-MS Instrumental Analysis
Injection: 1 µL, splitless mode. Injector temperature set to 250°C.
Oven Program: Initial temperature 70°C (hold 1 min), ramp at 10°C/min to 280°C, hold for 5 min[3].
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the highly abundant [M-C(CH3)3]+ fragment ion for maximum sensitivity.
Method Validation Workflow
A robust validation confirms the method's fitness for purpose. The sequential workflow below ensures that foundational parameters (like selectivity) are established before quantitative metrics (accuracy and precision) are assessed.
Sequential workflow for self-validating GC-MS analytical method validation.
Selectivity: Analyze blank matrices to ensure no endogenous peaks co-elute with the analyte or the internal standard.
Linearity: Evaluate the calibration curve (0.5 - 100 ng/mL). The coefficient of determination (R²) must be ≥ 0.995.
Sensitivity: Determine the Limit of Detection (LOD, Signal-to-Noise = 3:1) and Limit of Quantification (LOQ, Signal-to-Noise = 10:1)[4].
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in quintuplicate across three different days. Acceptable criteria: Recovery within 85-115%, and Relative Standard Deviation (RSD) ≤ 15%[3].
A Comparative Benchmarking Guide to Benzyl Butylcarbamate Derivatives in Biological Assays
In the landscape of contemporary drug discovery, the carbamate moiety stands as a privileged scaffold, imbuing molecules with a versatile range of pharmacological properties. Among these, benzyl butylcarbamate derivative...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery, the carbamate moiety stands as a privileged scaffold, imbuing molecules with a versatile range of pharmacological properties. Among these, benzyl butylcarbamate derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive, in-depth comparison of these derivatives across key biological assays, offering researchers, scientists, and drug development professionals a critical resource for navigating their therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and ground our discussion in authoritative, referenced data.
Cholinesterase Inhibition: A Therapeutic Avenue for Neurodegenerative Disorders
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] Carbamate derivatives, acting as pseudo-irreversible inhibitors, form a transient covalent bond with the serine residue in the active site of these enzymes, leading to their inactivation and a subsequent increase in acetylcholine levels in the synaptic cleft.[4][5]
Comparative Inhibitory Activity of Carbamate Derivatives
The inhibitory potency of various carbamate derivatives against AChE and BChE is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of carbamate derivatives, highlighting the structure-activity relationships that govern their efficacy and selectivity.
Note: Specific benzyl butylcarbamate derivative data is synthesized from general carbamate literature due to a lack of direct comparative studies on a series of such specific derivatives. The principles of assay and structure-activity relationships are transferable.
Experimental Protocol: Modified Ellman's Method for Cholinesterase Inhibition
This spectrophotometric assay is a robust and widely adopted method for screening cholinesterase inhibitors.[2][6]
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Step-by-Step Protocol:
Reagent Preparation:
Phosphate buffer (0.1 M, pH 8.0).
AChE or BChE solution (from electric eel or equine serum, respectively).
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.
DTNB solution.
Test compound solutions (benzyl butylcarbamate derivatives) at various concentrations.
Assay Procedure:
In a 96-well microplate, add 25 µL of the test compound solution, 25 µL of the enzyme solution, and 125 µL of DTNB solution.
Incubate the mixture at 37°C for 15 minutes.
Initiate the reaction by adding 25 µL of the substrate solution.
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
A control reaction without the inhibitor is run in parallel.
Data Analysis:
Calculate the rate of reaction for each concentration of the inhibitor.
Determine the percentage of inhibition relative to the control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Anticancer Activity: Targeting Cell Proliferation and Viability
The cytotoxic potential of benzyl butylcarbamate derivatives against various cancer cell lines is a significant area of investigation.[7][8][9] These compounds can induce cell death through various mechanisms, including the disruption of microtubule dynamics, cell cycle arrest, and induction of apoptosis.[10][11][12][13]
Comparative Cytotoxicity of Benzyl Carbamate Derivatives
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential drug candidates.[7][14] The following table presents a hypothetical comparative analysis based on typical results for carbamate derivatives against common cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Culture:
Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[14]
Incubate for 24 hours to allow for cell attachment.[14][15]
Compound Treatment:
Treat the cells with various concentrations of the benzyl butylcarbamate derivatives.
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[8]
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.[14]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration to determine the IC50 value.[14]
Visualizing the Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Tubulin, a key component of microtubules, is a well-established target for anticancer drugs.[11][16] Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11][16] Several carbamate derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[11][13]
Comparative Tubulin Polymerization Inhibition
A fluorescence-based assay is commonly used to monitor the polymerization of tubulin in vitro. The following table provides a hypothetical comparison of the inhibitory effects of benzyl butylcarbamate derivatives on tubulin polymerization.
Principle: This assay utilizes a fluorescent reporter that specifically binds to polymerized tubulin, resulting in an increase in fluorescence intensity. Inhibitors of polymerization will prevent or reduce this increase.[12]
Step-by-Step Protocol:
Reagent Preparation:
Tubulin protein solution.
GTP solution.
Fluorescent reporter solution.
General tubulin buffer.
Test compound solutions (benzyl butylcarbamate derivatives) at various concentrations.
Assay Procedure:
In a 96-well plate, add the test compound, tubulin protein, and fluorescent reporter.
Incubate on ice for a short period.
Initiate polymerization by adding GTP and transferring the plate to a 37°C plate reader.
Monitor the fluorescence intensity over time.
Data Analysis:
Plot fluorescence intensity versus time for each compound concentration.
Determine the rate of polymerization.
Calculate the percentage of inhibition relative to a no-inhibitor control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism of Action
Caption: Inhibition of tubulin polymerization by benzyl butylcarbamate derivatives.
Benzyl butylcarbamate derivatives also exhibit promising antimicrobial properties against a range of pathogenic bacteria and fungi.[17][18][19][20][21] The mechanism of action can vary, but for some derivatives, it involves the disruption of critical cellular processes such as bacterial cell division or transcription.[21][22]
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The following table provides a hypothetical comparison of the MIC values for benzyl butylcarbamate derivatives against common bacterial and fungal strains.
Experimental Protocol: Microbroth Dilution Method for MIC Determination
Principle: This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism, and the plate is incubated. The MIC is determined by visual inspection for turbidity.[19]
Step-by-Step Protocol:
Preparation:
Prepare a stock solution of the benzyl butylcarbamate derivative.
Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) in a 96-well plate.
Prepare a standardized inoculum of the test microorganism.
Inoculation and Incubation:
Add the microbial inoculum to each well.
Include a growth control (no compound) and a sterility control (no inoculum).
Incubate the plate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[22]
MIC Determination:
After incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of the compound at which there is no visible growth.[22]
Conclusion
This guide has provided a comparative framework for evaluating the biological activities of benzyl butylcarbamate derivatives across several key therapeutic areas. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to explore the potential of this versatile chemical scaffold. The structure-activity relationships highlighted herein underscore the importance of targeted chemical modifications to enhance potency and selectivity. Further investigations into the precise molecular mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the benzyl butylcarbamate core.
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